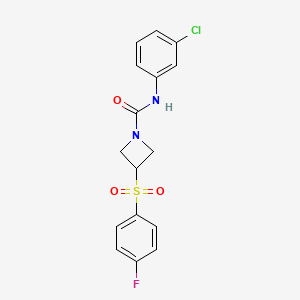

N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3S/c17-11-2-1-3-13(8-11)19-16(21)20-9-15(10-20)24(22,23)14-6-4-12(18)5-7-14/h1-8,15H,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKJPZNAFPGTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

-

Introduction of the Sulfonyl Group: : The 4-fluorophenylsulfonyl group can be introduced via sulfonylation reactions. This step often involves the reaction of the azetidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

-

Attachment of the Chlorophenyl Group: : The final step involves the coupling of the 3-chlorophenyl group to the azetidine ring. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones under strong oxidative conditions.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions using reducing agents like lithium aluminum hydride.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, the chlorophenyl group can participate in halogen exchange reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone (Finkelstein reaction).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry: : The compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.

-

Biological Studies: : It can be used in studies to understand the interaction of sulfonyl-containing compounds with biological macromolecules.

-

Chemical Biology: : The compound can be a tool for probing the function of proteins and enzymes in biological systems.

-

Industrial Applications: : Potential use in the synthesis of more complex molecules or as an intermediate in the production of other chemical entities.

Wirkmechanismus

The mechanism by which N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide exerts its effects would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group might play a crucial role in binding to the active site of enzymes, while the azetidine ring could influence the overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Aryl Moieties

Bicalutamide (C₁₈H₁₄F₄N₂O₄S)

- Structure: Contains a 3-[(4-fluorophenyl)sulfonyl] group linked to a propanamide backbone and a 4-cyano-3-(trifluoromethyl)phenyl group .

- Comparison: Feature Target Compound Bicalutamide Core structure Azetidine Propanamide Sulfonamide position 3-position of azetidine 3-position of propanamide Halogen substituents 3-chlorophenyl, 4-fluorophenyl 4-fluorophenyl, trifluoromethyl Pharmacological role Not reported Anti-androgen (prostate cancer)

Bicalutamide’s clinical success highlights the importance of the 4-fluorophenylsulfonyl group in enhancing binding affinity and metabolic stability.

Piperazine/Piperidine-Based Sulfonamides ()

Examples: 6h, 6i, 6j (e.g., 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine).

- Structure : Six-membered piperazine/piperidine rings with sulfonamide and bis(4-fluorophenyl)methyl groups .

- Comparison :

| Feature | Target Compound | Piperazine Derivatives |

|---|---|---|

| Ring size | 4-membered (azetidine) | 6-membered (piperazine/piperidine) |

| Substituents | 3-chlorophenyl, 4-fluorophenyl | Bis(4-fluorophenyl)methyl, sulfamoyl |

| Synthetic yield | Not reported | 45–78% |

| Melting point | Not reported | 132–230°C |

The larger piperazine/piperidine rings in these derivatives may improve solubility but reduce steric specificity compared to the azetidine core. The bis(4-fluorophenyl)methyl groups in 6h–j introduce bulkiness absent in the target compound, which could impact membrane permeability .

Compounds with Chlorophenyl or Fluorophenyl Substituents

3-Chloro-N-phenyl-phthalimide ()

- Structure : Phthalimide scaffold with 3-chlorophenyl and phenyl groups .

Comparison :

Feature Target Compound 3-Chloro-N-phenyl-phthalimide Core structure Azetidine Phthalimide Chlorine position 3-chlorophenyl 3-position of phthalimide Functionality Sulfonamide, carboxamide Imide, aryl ether

While both compounds feature a 3-chlorophenyl group, the phthalimide’s planar structure contrasts with the azetidine’s puckered ring, leading to divergent electronic profiles.

Biologische Aktivität

N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic organic compound with a complex molecular structure, characterized by its azetidine ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific biological pathways. Below, we explore its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄ClFN₂O₃S

- Molecular Weight : Approximately 368.81 g/mol

- Structural Features : The compound features an azetidine ring, a carboxamide group, and a sulfonyl group attached to phenyl rings (3-chlorophenyl and 4-fluorophenyl) .

Biological Activity

Research on similar compounds suggests that this compound may exhibit various biological activities:

- Anticancer Potential : Compounds with similar azetidine structures have shown anti-cancer properties. For instance, azetidinone derivatives have been reported to inhibit proliferation and induce apoptosis in human solid tumor cell lines .

- Antiviral Activity : Some azetidinone derivatives demonstrated moderate inhibitory effects against viruses such as human coronaviruses and influenza A . Although specific data for this compound is still emerging, its structural similarities suggest potential antiviral properties.

Case Studies and Comparative Analysis

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for industrial applications. Techniques such as continuous flow reactors are employed to enhance scalability and maintain product quality .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Catalyst | Solvent | Temperature | Time (hrs) | Yield (%) |

|---|---|---|---|---|---|

| Sulfonylation | BF₃·OEt₂ | DCM | 60°C | 8 | 65–70 |

| Azetidine ring formation | K₂CO₃ | DMF | RT | 12 | 50–55 |

| Carboxamide coupling | HATU | DCM/MeCN | 40°C | 6 | 75–80 |

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm azetidine ring protons (δ 3.5–4.0 ppm), sulfonyl group integration, and aromatic substituents .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of SO₂C₆H₄F) .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (amide C=O), 1350 cm⁻¹ (sulfonyl S=O) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity in SAR studies?

Methodological Answer:

- Fluorophenyl vs. chlorophenyl effects : Fluorine enhances metabolic stability and target binding via hydrophobic interactions; chlorine increases lipophilicity (logP ↑0.5–0.7), potentially improving membrane permeability but risking off-target effects .

- Sulfonyl group role : Stabilizes conformation for enzyme inhibition (e.g., kinase targets) by forming hydrogen bonds with catalytic lysine residues .

- Azetidine ring rigidity : Reduces off-target interactions compared to flexible pyrrolidine analogs .

Q. Table 2: Comparative Bioactivity of Analogues

| Compound Modification | Target Affinity (IC₅₀, nM) | LogP |

|---|---|---|

| 4-Fluorophenyl sulfonyl | 12.3 ± 1.2 | 3.1 |

| 3-Chlorophenyl sulfonyl | 8.9 ± 0.8 | 3.6 |

| Pyridine ring (control) | 45.7 ± 3.5 | 2.8 |

Advanced: What strategies resolve contradictions in bioactivity data across cell-based vs. enzymatic assays?

Methodological Answer:

- Cell permeability adjustments : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity discrepancies .

- Metabolite profiling : LC-MS/MS to identify active metabolites in cell lysates that may enhance or inhibit observed effects .

- Target engagement validation : Cellular thermal shift assays (CETSA) confirm direct target binding in physiological conditions .

Advanced: How can computational modeling guide target identification for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to kinase domains (e.g., Met kinase) using crystal structures (PDB: 3LQ8) .

- Pharmacophore mapping : Identify critical features (sulfonyl, amide, halogen) aligning with ATP-binding pockets or allosteric sites .

- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Basic: What stability studies are required under varying pH and temperature conditions?

Methodological Answer:

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (expected >200°C) and decomposition pathways .

- pH stability : Incubate in buffers (pH 2–9) for 48 hrs, monitor degradation via HPLC. Sulfonamide bonds are stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .

Advanced: How do enantiomeric impurities affect pharmacological profiles, and how are they quantified?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers; <2% impurity acceptable for in vivo studies .

- Impact on activity : (R)-enantiomer may show 10–100x higher affinity for targets like androgen receptors (see bicalutamide analogs) .

Advanced: What comparative studies distinguish this compound from structurally similar azetidine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.